N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a benzamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a substituted benzamide core. This combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes sensitive to aromatic and sulfone motifs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-12-11-28(24,25)21(19(12)23)15-5-2-13(3-6-15)18(22)20-14-4-7-16-17(10-14)27-9-8-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCDKPUSNSMNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a benzodioxin moiety and an isothiazolidine derivative. Its molecular formula is , with a molecular weight of 421.45 g/mol. The structural features suggest potential interactions with biological targets, which are crucial for its activity.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives, which may extend to this compound. In particular, derivatives have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, compounds related to the benzodioxole structure exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating strong inhibitory effects . This suggests that this compound could similarly affect glucose metabolism.
Anticancer Activity
The compound's structural analogs have demonstrated promising anticancer activity. For example, certain benzodioxole derivatives were tested against various cancer cell lines, showing IC50 values between 26 µM and 65 µM . This suggests that this compound may also possess cytotoxic properties against cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of α-amylase can lead to reduced glucose absorption and lower blood sugar levels.
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Safety and Toxicity
Preliminary assessments indicate that many benzodioxole derivatives exhibit low toxicity in normal cell lines while maintaining efficacy against cancer cells. For instance, some derivatives showed negligible effects on normal Hek293t cells at concentrations above 150 µM . This safety profile is essential for the further development of this compound as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazinone Derivatives ()
Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) share a benzoxazinone core, which differs from the target’s benzodioxin ring by an additional nitrogen atom. Key distinctions include:
- Electronic Effects: The benzoxazinone’s lactam group introduces a polar amide bond, while the benzodioxin’s ether oxgens offer weaker electron-donating effects.
- Synthesis: Both classes employ cesium carbonate and DMF, but benzoxazinones require pyrimidin-yl substituents, whereas the target compound integrates an isothiazolidinyl sulfone .
Benzo-1,4-Oxathiins ()
Benzo-1,4-oxathiins replace one oxygen in the benzodioxin ring with sulfur. This substitution impacts:
- Conformation : Sulfur’s larger atomic size and lower electronegativity alter ring planarity and steric bulk.
- Reactivity : Thioether groups in oxathiins (e.g., 4-phenyl-5-arylthio-1,2,3-thiadiazoles) are prone to oxidation, unlike the stable sulfone group in the target compound .
Dihydroindenyl-Benzamide Derivatives ()
N-(2,3-dihydro-1H-inden-2-yl)benzamides (B2-B10) feature a bicyclic indenyl group instead of benzodioxin. Differences include:
- Substituent Effects : Halogen or methoxy groups on the benzamide (e.g., B5-B9) modulate electronic properties but lack the sulfone’s strong electron-withdrawing effects .
Ethyl Benzoate Derivatives with Heterocycles ()
Compounds like I-6230 (pyridazin-3-yl) and I-6373 (isoxazol-5-yl) use ethyl benzoate esters with nitrogen-rich heterocycles. Contrasts with the target compound:
- Linkage : Esters (I-6230) are less stable than amides, affecting metabolic stability.
- Heterocycle Properties : Pyridazine and isoxazole rings differ in hydrogen-bonding capacity compared to the isothiazolidinyl sulfone, which offers a rigid, oxidized scaffold .
Research Findings and Implications
- Benzodioxin vs. Indenyl : The benzodioxin’s ether oxygens may improve aqueous solubility relative to dihydroindenyl-benzamides, critical for bioavailability .
- Synthetic Scalability : Methods using cesium carbonate or sodium hydride in DMF (common in ) are scalable but require anhydrous conditions, posing manufacturing challenges.
Preparation Methods
Preparation from 6-Nitro-2,3-dihydro-1,4-benzodioxin
Reduction of 6-nitro-2,3-dihydro-1,4-benzodioxin using hydrogen gas and a palladium catalyst (10% Pd/C) in ethanol yields 2,3-dihydro-1,4-benzodioxin-6-amine. The reaction proceeds at room temperature for 12 hours, achieving >95% conversion.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 92–95% |
Preparation of 4-(4-Methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoic Acid
The isothiazolidinone sulfone moiety is synthesized via cyclization and oxidation.
Cyclization of 4-(Bromomethyl)benzoic Acid
4-(Bromomethyl)benzoic acid reacts with methylthiolamine hydrochloride in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form 4-(4-methyl-3-oxo-2-isothiazolidinyl)benzoic acid. Cyclization occurs at 80°C for 6 hours.
Oxidation to Sulfone
The intermediate is oxidized using hydrogen peroxide (30%) in acetic acid at 60°C for 4 hours, yielding the sulfone derivative.
Analytical Data
-
IR (KBr): 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym).
-
¹H NMR (DMSO-d₆): δ 3.15 (s, 3H, CH₃), 3.82–4.20 (m, 2H, CH₂), 7.45–8.10 (m, 4H, Ar-H).
Conversion to Benzoyl Chloride
The carboxylic acid is activated for amide bond formation.
Thionyl Chloride Treatment
4-(4-Methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoic acid reacts with excess thionyl chloride (3 eq) under reflux (70°C) for 2 hours. The resultant benzoyl chloride is isolated via distillation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | SOCl₂ (3 eq) |
| Solvent | Toluene |
| Temperature | 70°C |
| Reaction Time | 2 hours |
| Yield | 88–90% |
Coupling Reaction to Form Target Compound
The final step couples the benzoyl chloride with the benzodioxin amine.
Amide Bond Formation
A mixture of 2,3-dihydro-1,4-benzodioxin-6-amine (1 eq) and 4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl chloride (1.1 eq) in DMF is stirred with lithium hydride (LiH, 0.1 eq) at 25°C for 4 hours. The product precipitates upon acidification (pH 2–3) and is recrystallized from ethanol.
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | LiH (0.1 eq) |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Yield | 75–78% |
Analytical Characterization
The target compound is validated using spectroscopic and elemental analyses.
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.33 | 58.29 |
| H | 4.20 | 4.18 |
| N | 7.29 | 7.25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
